13-Hydroxytetradecanoic acid

説明

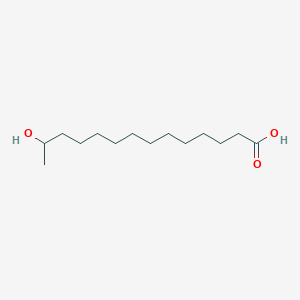

13-Hydroxytetradecanoic acid (C₁₄H₂₈O₃; molecular weight: 244.38 g/mol) is a hydroxylated fatty acid with a 14-carbon backbone and a hydroxyl (-OH) group at the 13th carbon position. Its structure distinguishes it from non-hydroxylated or methyl-substituted analogs, such as 13-methyltetradecanoic acid (CAS 2485-71-4) . The compound is utilized in laboratory settings for metabolic profiling and lipid research due to its role as a biomarker in biological systems .

特性

CAS番号 |

17278-73-8 |

|---|---|

分子式 |

C14H28O3 |

分子量 |

244.37 g/mol |

IUPAC名 |

13-hydroxytetradecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

InChIキー |

KNFJWKJXKURGQU-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

正規SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

製品の起源 |

United States |

科学的研究の応用

Overview

13-Hydroxytetradecanoic acid, also known as (R)-3-hydroxytetradecanoic acid, is a long-chain fatty acid with significant biological and pharmacological properties. Its structure features a hydroxyl group at the 13th carbon of a tetradecanoic acid chain, making it an omega-1 hydroxy fatty acid. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, nutrition, and biochemistry.

Biological Functions and Mechanisms

This compound has been implicated in several biological processes. It acts as a human xenobiotic metabolite and a bacterial metabolite , suggesting its involvement in both human physiology and microbial metabolism . Its mechanism of action includes interaction with Toll-like receptor 4 (TLR4), which is crucial for the innate immune response, particularly in recognizing pathogen-associated molecular patterns . This interaction can trigger inflammatory responses, indicating potential applications in immunology and inflammation research.

Pharmacological Applications

Research indicates that this compound may have therapeutic potential due to its role in modulating immune responses. It has been studied for its effects on:

- Inflammation : By engaging with TLR4, it can influence cytokine secretion and activate pathways associated with inflammation .

- Metabolic Regulation : Its incorporation into tissues suggests a role in lipid metabolism, which could be relevant for metabolic disorders .

Nutritional Applications

As a component derived from dietary sources, this compound's absorption and incorporation into tissues have been studied to understand its nutritional implications. Research shows that this fatty acid can be absorbed from the diet and incorporated into various tissues, including liver and adipose tissue, highlighting its importance in dietary fat metabolism .

Industrial Applications

The unique properties of this compound also lend themselves to potential industrial applications:

- Cosmetics : Due to its moisturizing properties, it can be explored as an ingredient in skincare formulations.

- Food Industry : Its role as a flavoring or preservative agent is under investigation due to its metabolic effects.

Study on Absorption Kinetics

A study conducted on rats evaluated the absorption kinetics of this compound when administered via gavage or intravenous injection. Results indicated that the compound was rapidly absorbed and preferentially incorporated into liver and adipose tissues, but not the brain. This study provides insights into how dietary sources of this fatty acid could affect tissue-specific metabolism .

Immunological Impact Study

Another research effort focused on the immunological effects of this compound through its interaction with TLR4. This study demonstrated that the compound could enhance pro-inflammatory cytokine production, suggesting its potential role in therapeutic strategies targeting inflammatory diseases .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- Chain Length and Hydroxyl Position: The hydroxyl group at C-13 in this compound contrasts with positional isomers like 14-hydroxytetradecanoic acid, altering polarity and biological interactions . Shorter-chain analogs (e.g., 3-hydroxytridecanoic acid, C13) exhibit reduced hydrophobicity and distinct metabolic roles compared to the C14 backbone .

- Functional Group Impact: Methyl substitution (e.g., 13-methyltetradecanoic acid) increases hydrophobicity compared to hydroxylated analogs, affecting membrane permeability . Hydroxyl groups enhance hydrogen-bonding capacity, making this compound more reactive in enzymatic processes than non-hydroxylated counterparts .

Physicochemical Properties

Q & A

Q. What is the known biological role of this compound in metabolic pathways?

- Methodological Answer : It is implicated in lipid signaling and antimicrobial activity. In Apis mellifera (honeybee) royal jelly, it may contribute to larval development. To study its role, use targeted metabolomics in insect models, coupled with gene knockout/knockdown (e.g., lipid metabolism genes like Pten) to assess functional impacts .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound from complex biological samples?

- Methodological Answer : Combine solvent extraction (e.g., methanol:chloroform) with solid-phase extraction (SPE) to isolate hydroxylated fatty acids. Adjust pH to enhance ionization efficiency in mass spectrometry. In royal jelly, RPLC-HRMS achieved a signal intensity of 7.39E+06 for this compound, suggesting optimized extraction and ionization conditions . Validate with isotopic labeling (e.g., deuterated analogs) to track recovery rates.

Q. How to resolve discrepancies in quantification of this compound across different analytical platforms?

- Methodological Answer : Cross-validate using orthogonal methods:

- GC-MS : Derivatize with BSTFA or MTBSTFA to improve volatility.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions for specificity.

- NMR : Confirm structural integrity via <sup>13</sup>C and <sup>1</sup>H spectra.

Discrepancies may arise from matrix effects (e.g., ion suppression in LC-MS) or derivatization efficiency in GC-MS. Normalize data using internal standards (e.g., d27-tetradecanoic acid) .

Q. What experimental models are suitable for studying the in vivo effects of this compound?

- Methodological Answer : Use Drosophila melanogaster or Caenorhabditis elegans for lipid metabolism studies due to their genetic tractability. For mammalian models, employ tissue-specific knockout mice (e.g., adipose or liver-specific Pten deletion) to investigate its role in inflammation or insulin signaling. Dose-response studies should include lipidomic profiling and histopathology .

Q. How to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles:

- Documentation : Report extraction solvents, LC gradients, and MS parameters in detail.

- Controls : Include blank samples and technical replicates to identify contamination or instrument drift.

- Data Sharing : Deposit raw spectra in repositories like MetaboLights.

Reproducibility issues often stem from batch effects or insufficient metadata .

Data Analysis and Contradiction Management

Q. How to statistically analyze omics datasets where this compound levels show high variability?

- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple samples per patient). Use false discovery rate (FDR) correction for multiple comparisons. For longitudinal studies, leverage linear mixed models with random intercepts for subjects. Tools like MetaboAnalyst or SIMCA-P+ are recommended for pathway enrichment and multivariate analysis .

Q. What strategies address conflicting reports on the pro- vs. anti-inflammatory roles of this compound?

- Methodological Answer : Conduct dose- and context-dependent assays:

- In vitro : Test cytokine secretion in macrophages (e.g., IL-6, TNF-α) under varying concentrations.

- In vivo : Use LPS-induced inflammation models with/without this compound supplementation.

Contradictions may arise from differences in cell type, concentration, or metabolic state. Cross-reference with transcriptomic data (e.g., NF-κB pathway activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。